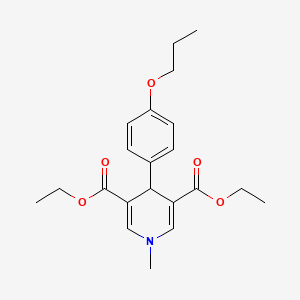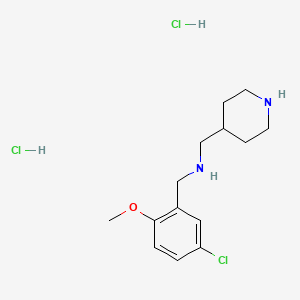
N-3-isoxazolyl-3,4-dimethylbenzamide
Descripción general
Descripción
N-3-isoxazolyl-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-3-isoxazolyl-3,4-dimethylbenzamide is not fully understood. However, studies have suggested that this compound may exert its biological activities by interacting with various targets in the body, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects in the body. For example, it has been found to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been found to modulate the activity of ion channels, leading to changes in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-3-isoxazolyl-3,4-dimethylbenzamide in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it challenging to optimize its biological activities.
Direcciones Futuras
There are several future directions for the research on N-3-isoxazolyl-3,4-dimethylbenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to optimize its biological activities and develop it as a potential drug candidate for various diseases. In addition, more studies are needed to explore its potential applications in agriculture and material science.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its diverse biological activities make it a potential candidate for various applications, including medicinal chemistry, agriculture, and material science. Further research is needed to fully understand its mechanism of action and optimize its biological activities.
Aplicaciones Científicas De Investigación
N-3-isoxazolyl-3,4-dimethylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to exhibit herbicidal and insecticidal activities. In material science, this compound has been used as a building block for the synthesis of various functional materials.
Propiedades
IUPAC Name |
3,4-dimethyl-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)12(15)13-11-5-6-16-14-11/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUVHNXYSUUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methyl-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4689382.png)
![2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4689389.png)
![8-(4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4689400.png)
![ethyl 3-(2-methylbenzyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4689404.png)
![1,3-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4689406.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4689415.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4689434.png)

![4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4689450.png)
![2-{[5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4689454.png)

![ethyl 2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4689478.png)